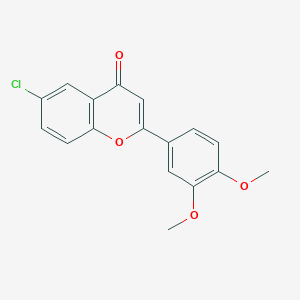

6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one is a chemical compound. It has a similar structure to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives . A similar sequence was reported by Buck and Perkin, which involved a series of reactions starting from 3,4-Dimethoxybenzaldehyde (veratraldehyde) .Scientific Research Applications

Molecular Characterization and Biological Activity

6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one has been a subject of extensive research due to its potential therapeutic applications. One study focused on its molecular characterization and biological activity, specifically as a selective COX-2 inhibitor. The study utilized single X-ray crystallographic analysis and in silico studies to understand the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).

Antitumor Activity

Derivatives of 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one have been synthesized and evaluated for antitumor activity. A study synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives through Knoevenagel condensation and found that certain derivatives exhibited moderate to good activity against various cancer cell lines (Yu et al., 2017).

ROS/RNS Scavenging Activities

Chromones, including 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one, are known for their antioxidant properties. Research has been conducted to synthesize novel chromone and xanthone derivatives and assess their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study found that these new derivatives exhibited concentration-dependent scavenger effects, with some showing improved activity compared to previously reported analogues (Proença et al., 2016).

Photochromism in Chromene Crystals

Chromene compounds, including derivatives similar to 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one, have been studied for their photochromic properties in crystalline states. This research provides insights into the structural characteristics that enable photochromism, a property that can be utilized in various applications such as smart materials and optical storage (Hobley et al., 2000).

Antimicrobial and Anticancer Evaluation

Studies have also been conducted on 6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one and its derivatives for their antimicrobial and anticancer activities. These studies involve the synthesis of various heterocyclic systems linked to the chromene moiety and evaluation of their inhibitory effects on different microorganisms and cancer cell lines (Ibrahim et al., 2022).

Properties

IUPAC Name |

6-chloro-2-(3,4-dimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXXCSVHVJCTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)

![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)

![N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2756061.png)

![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2756064.png)

![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2756069.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)

![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)